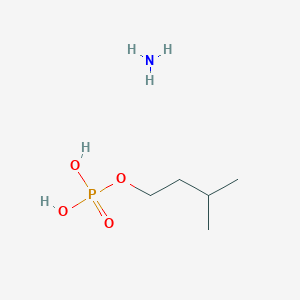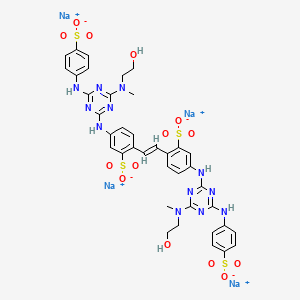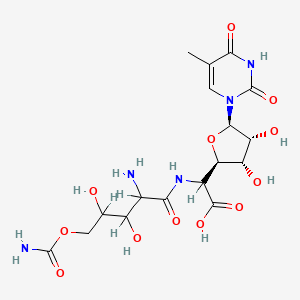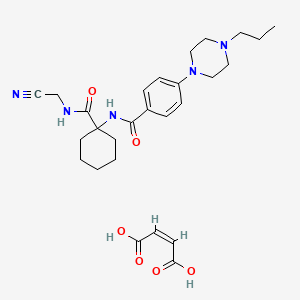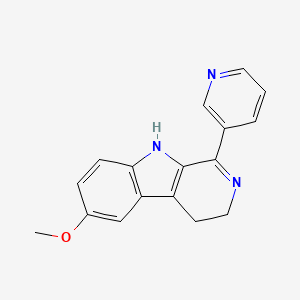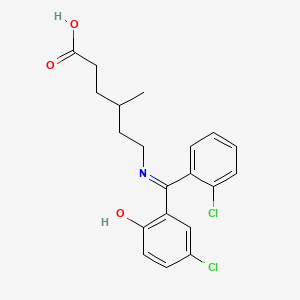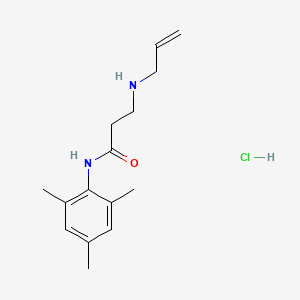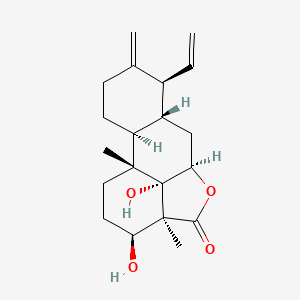
3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” typically involves multiple steps, including:
Diazotization: The formation of the diazonium salt from an aromatic amine.
Coupling Reaction: The diazonium salt reacts with a coupling component, such as a phenol or aniline derivative, to form the azo compound.
Functional Group Modifications: Introduction of various functional groups, such as methoxy, sulphonyl, and carboxamide groups, through specific reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Amines resulting from the reduction of the azo bond.
Substituted Products: Compounds with different functional groups introduced through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Dye and Pigment Industry: Used as a dye intermediate for the synthesis of various azo dyes.
Analytical Chemistry: Employed in the development of analytical reagents and sensors.
Biology and Medicine
Biological Studies: Used in research to study the effects of azo compounds on biological systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Environmental Science: Studied for its environmental impact and degradation pathways.
Mécanisme D'action
The mechanism of action of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)benzamide
Uniqueness
- Functional Groups : The presence of specific functional groups, such as methoxy and sulphonyl groups, makes it unique.
- Applications : Its unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
85750-20-5 |
|---|---|
Formule moléculaire |
C30H29N3O8S |
Poids moléculaire |
591.6 g/mol |
Nom IUPAC |
2-[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)22-13-14-26(40-3)25(18-22)32-33-28-23-8-6-5-7-19(23)17-24(29(28)35)30(36)31-20-9-11-21(39-2)12-10-20/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36) |
Clé InChI |
WSAZRHZGNKCUKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


